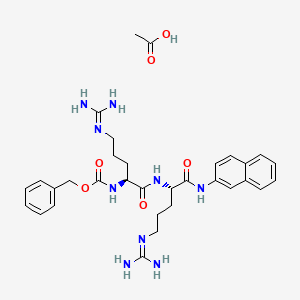

Z-Arg-Arg-betaNA

Beschreibung

Significance of Z-Arg-Arg-betaNA as a Specific Research Tool in Protease Studies

The primary significance of this compound lies in its specificity as a research tool for studying proteases, most notably the lysosomal cysteine protease, cathepsin B. Cathepsin B is implicated in a wide range of physiological and pathological processes, including protein turnover, apoptosis, and cancer progression.

The dipeptide sequence, Arginine-Arginine, is crucial for the substrate's selectivity. Cathepsin B exhibits both endopeptidase and dipeptidyl carboxypeptidase activities acs.org. The presence of two consecutive arginine residues makes this compound a highly sensitive substrate for cathepsin B, allowing it to be distinguished from other related proteases like cathepsin H and L acs.org. For instance, the use of a dibasic substrate like Z-Arg-Arg-AMC is preferred over monobasic substrates (e.g., Z-Phe-Arg-AMC) in cellular assays because other cysteine proteases, such as cathepsin L, can hydrolyze the latter, leading to an overestimation of cathepsin B activity.

Research has demonstrated the utility of closely related dipeptidyl naphthylamides, such as Cbz-Arg-Arg-MNA (4-methoxy-2-naphthylamine), for the specific histochemical localization of cathepsin B in tissues like bone, highlighting the value of this di-arginine motif for achieving protease specificity nih.gov. This specificity enables researchers to dissect the distinct roles of cathepsin B in complex biological systems.

Overview of this compound and its Common Fluorogenic and Chromogenic Derivatives (e.g., Z-Arg-Arg-AMC, Z-Arg-Arg-pNA)

This compound belongs to a class of synthetic substrates where a peptide sequence recognized by a specific protease is linked to a reporter molecule. Upon enzymatic cleavage, the reporter group is released and can be detected. Besides the original beta-naphthylamide (betaNA), more sensitive fluorogenic and chromogenic reporter groups have been attached to the Z-Arg-Arg peptide. The most common of these are 7-amino-4-methylcoumarin (B1665955) (AMC) and p-nitroaniline (pNA).

Z-Arg-Arg-AMC: This is a fluorogenic substrate. The AMC group is quenched when attached to the peptide. Upon cleavage by a protease like cathepsin B, the free AMC is released, which fluoresces brightly. This allows for highly sensitive, real-time kinetic measurements of enzyme activity nih.govmedchemexpress.com. Z-Arg-Arg-AMC is often used to monitor the endopeptidase activity of cathepsin B, which is optimal at neutral pH acs.org.

Z-Arg-Arg-pNA: This is a chromogenic, or colorimetric, substrate. The p-nitroaniline group is colorless when part of the substrate but becomes yellow upon its release. The amount of liberated pNA can be quantified by measuring its absorbance of light, typically at a wavelength of 405 nm echelon-inc.com. This provides a convenient and straightforward method for endpoint or kinetic assays.

The choice of derivative depends on the specific requirements of the experiment, such as the desired level of sensitivity, the available equipment (spectrophotometer vs. fluorometer), and the pH conditions of the assay.

Interactive Table: Comparison of Z-Arg-Arg Reporter Groups

| Reporter Group | Compound Name | Type | Detection Method | Key Features |

| beta-Naphthylamide | This compound | Chromogenic | Diazonium salt coupling/Spectrophotometry | Original reporter group, used in histochemistry. |

| 7-amino-4-methylcoumarin | Z-Arg-Arg-AMC | Fluorogenic | Fluorometry (Ex: ~360-380 nm, Em: ~440-460 nm) medchemexpress.com | High sensitivity, suitable for kinetic studies. nih.gov |

| p-Nitroaniline | Z-Arg-Arg-pNA | Chromogenic | Spectrophotometry (Absorbance at 405 nm) echelon-inc.com | Simple, robust, widely used in colorimetric assays. medchemexpress.com |

Historical Context of this compound Development and Application in Enzymology

The development of this compound and similar synthetic substrates represents a significant milestone in the field of enzymology. Early studies of proteases relied on large, complex protein substrates, which made it difficult to determine the specific cleavage requirements of an enzyme.

The breakthrough came with the synthesis of small peptide substrates linked to reporter molecules. This innovation allowed researchers to systematically probe the amino acid sequence preferences of different proteases. The work of scientists like McDonald and Ellis in the 1970s was pivotal in developing specific substrates for lysosomal proteases, including cathepsins. They synthesized a variety of dipeptidyl-naphthylamides to characterize the specificity of these enzymes. The use of substrates with a dipeptide structure, such as this compound, was a key step in creating tools that could differentiate between the activities of closely related proteases nih.gov.

The evolution of these substrates continued with the introduction of more sensitive reporter groups. Chromogenic substrates using p-nitroanilide (pNA) were developed to provide a simpler and more direct quantitative assay than the original naphthylamide-based methods. Subsequently, the development of fluorogenic substrates, such as those using 7-amino-4-methylcoumarin (AMC), offered another leap in sensitivity, enabling the detection of very low levels of protease activity. This historical progression from complex protein substrates to specific, highly sensitive synthetic peptides like this compound and its derivatives has been fundamental to advancing our understanding of protease function.

Eigenschaften

Molekularformel |

C32H43N9O6 |

|---|---|

Molekulargewicht |

649.7 g/mol |

IUPAC-Name |

acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C30H39N9O4.C2H4O2/c31-28(32)35-16-6-12-24(26(40)37-23-15-14-21-10-4-5-11-22(21)18-23)38-27(41)25(13-7-17-36-29(33)34)39-30(42)43-19-20-8-2-1-3-9-20;1-2(3)4/h1-5,8-11,14-15,18,24-25H,6-7,12-13,16-17,19H2,(H,37,40)(H,38,41)(H,39,42)(H4,31,32,35)(H4,33,34,36);1H3,(H,3,4)/t24-,25-;/m0./s1 |

InChI-Schlüssel |

YZIQJLYTLJOXIO-DKIIUIKKSA-N |

Isomerische SMILES |

CC(=O)O.C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2 |

Kanonische SMILES |

CC(=O)O.C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2 |

Herkunft des Produkts |

United States |

Enzymatic Substrate Specificity and Selectivity of Z Arg Arg Betana

Primary Specificity of Z-Arg-Arg-betaNA for Cathepsin B Protease

This compound is widely recognized and utilized as a substrate for cathepsin B, a lysosomal cysteine protease involved in intracellular protein degradation. echelon-inc.com The dipeptide structure with arginine at both the P1 and P2 positions is a key determinant for its recognition and cleavage by this enzyme.

Biochemical Basis of Cathepsin B Recognition and Preferential Cleavage

The specificity of cathepsin B for substrates like this compound is largely dictated by the characteristics of its active site, particularly the S2 subsite. researchgate.net A crucial amino acid residue, Glutamic acid-245 (Glu245), located in this S2 pocket, plays a pivotal role in the recognition of arginine-containing substrates. researchgate.net This acidic residue forms a hydrogen bond with the guanidinium (B1211019) group of the arginine at the P2 position of the substrate. researchgate.net This interaction is critical for the proper positioning of the substrate and contributes significantly to the stabilization of the transition state during hydrolysis. researchgate.net

Studies involving site-directed mutagenesis have shown that Glu245 is responsible for the S2-P2 specificity for arginine and governs the pH dependence of the hydrolysis of such substrates. researchgate.net When Glu245 is mutated to a non-acidic residue like glutamine, the catalytic efficiency (kcat) of cathepsin B decreases significantly, while the Michaelis constant (Km) is not substantially affected. researchgate.net This indicates that the Glu245 residue is more critical for the catalytic step than for the initial binding of the substrate. researchgate.net Additionally, key amino acids His110 and His111 in the binding site of cathepsin B are also involved in forming hydrogen-bonding interactions with substrates. mdpi.com

Comparative Kinetic Studies of Cathepsin B Cleavage with this compound

Kinetic analyses of cathepsin B activity using this compound and its analogues, such as Z-Arg-Arg-AMC, have demonstrated distinct pH-dependent cleavage properties. nih.gov The substrate is readily cleaved by cathepsin B at neutral pH (e.g., pH 7.2), which is characteristic of the cytosol. nih.gov However, its cleavage activity is significantly reduced at acidic pH (e.g., pH 4.6), typical of the lysosomal environment, where its specific activity can be as low as one-third of that at neutral pH. nih.gov This pH dependency is a critical factor in its use as a specific substrate, as cathepsin B functions in various cellular compartments with different pH levels. nih.gov

While this compound is considered a specific substrate for cathepsin B, it is not exclusively cleaved by it. nih.gov Comparative studies show that other substrates, such as Z-Phe-Arg-AMC, are also cleaved by cathepsin B, but can be more efficiently hydrolyzed by other cathepsins like cathepsin L. nih.gov The development of novel substrates like Z-Nle-Lys-Arg-AMC has been pursued to achieve higher specificity and activity over a broader pH range compared to this compound/AMC. nih.govnih.gov

Differential Reactivity of this compound with Other Cysteine Proteases

Although this compound is primarily used as a cathepsin B substrate, it exhibits a degree of cross-reactivity with other related cysteine proteases. nih.gov This lack of absolute specificity necessitates careful interpretation of results in complex biological samples where multiple cathepsins may be active. nih.gov

Resistance Profile of this compound Against Specific Cysteine Proteases (e.g., Cathepsin H, Cathepsin L)

The concept of "resistance" in this context refers to a significantly lower rate of cleavage compared to the primary enzyme, cathepsin B. Studies using the analogous substrate Z-Arg-Arg-AMC have shown that it is not entirely resistant to cleavage by other cysteine cathepsins, including cathepsin L. nih.gov In fact, the lack of absolute specificity is a known limitation of this substrate. nih.govnih.gov While cathepsin B efficiently cleaves Z-Arg-Arg-AMC at neutral pH, other cathepsins can also hydrolyze it, albeit with different efficiencies and pH optima. nih.gov For instance, the related substrate Z-Phe-Arg-AMC is cleaved by cathepsin L with greater activity than by cathepsin B, highlighting the nuanced specificity among these enzymes. nih.gov

Characterization of Cleavage by Related Cysteine Cathepsins (e.g., Cathepsin K, Cathepsin S, Cathepsin V, Cathepsin X)

Research has confirmed that Z-Arg-Arg-AMC is cleaved by several cysteine cathepsins, including K, S, and V. nih.gov The specific activity of these enzymes towards the substrate varies, and is also dependent on pH. nih.govnih.gov Both cathepsin B and cathepsin S are known to maintain enzymatic activity over a broad pH range (from 5.0 to 7.5), which may allow them to participate in extracellular matrix degradation. researchgate.net The cross-reactivity of Z-Arg-Arg-AMC with these cathepsins underscores the importance of using specific inhibitors or employing multiple substrates to accurately dissect the activity of individual proteases in a mixed sample. nih.gov

Comparative Cleavage of Z-Arg-Arg-AMC by Various Cathepsins

The following table presents data on the specific activity of different cysteine cathepsins on the substrate Z-Arg-Arg-AMC at both acidic and neutral pH. The data is derived from studies on recombinant human cathepsins and illustrates the differential reactivity of the substrate.

| Enzyme | Specific Activity at pH 4.6 (Relative Units) | Specific Activity at pH 7.2 (Relative Units) |

| Cathepsin B | Low | High |

| Cathepsin L | Moderate | Low |

| Cathepsin K | Moderate | Low |

| Cathepsin S | High | High |

| Cathepsin V | High | Low |

Note: This table is a qualitative representation based on findings reported in the literature, which indicate that Z-Arg-Arg-AMC is cleaved by multiple cathepsins. nih.gov Specific activity values are relative and intended for comparative purposes.

Investigation of this compound Interactions with Non-Cysteine Proteases (e.g., Trypsin)

This compound can also serve as a substrate for certain non-cysteine proteases, most notably the serine protease trypsin. This interaction is based on the fundamental substrate specificity of trypsin, which preferentially cleaves peptide chains at the carboxyl side of amino acids with positively charged side chains, namely lysine (B10760008) and arginine. nih.gov

The substrate-binding pocket of trypsin contains a key aspartic acid residue (Asp-189) at its base. nih.gov This negatively charged residue creates a strong electrostatic attraction for the positively charged side chains of arginine or lysine at the P1 position of a substrate. This electrostatic complementarity is the primary determinant of trypsin's specificity. nih.gov Since this compound has an arginine residue at the scissile bond (P1 position), it fits the substrate requirements for trypsin and can be efficiently hydrolyzed by it. Studies where the Asp-189 residue in trypsin is mutated to a neutral serine show a dramatic decrease in activity (by about 5 orders of magnitude) against arginine-containing substrates, confirming the critical role of this electrostatic interaction. nih.gov

Influence of pH on this compound Cleavage Dynamics by Proteases

The proteolytic cleavage of this compound and its closely related fluorogenic analogue, Z-Arg-Arg-AMC, by proteases is significantly influenced by the pH of the surrounding environment. This pH dependency is a critical factor in determining the enzyme's activity and the substrate's utility in different biological contexts.

Research has demonstrated that cathepsin B, a lysosomal cysteine protease, exhibits distinct cleavage properties at different pH levels. nih.gov While cathepsin B is primarily active in the acidic environment of lysosomes, it retains significant catalytic activity at neutral pH, such as in the cytosol. escholarship.org The cleavage of Z-Arg-Arg-AMC, a substrate analogous to this compound, by cathepsin B is notably more efficient at neutral pH (7.2) compared to acidic pH (4.6). nih.gov In fact, the specific activity of cathepsin B on Z-Arg-Arg-AMC at acidic pH is only about one-third of that observed at neutral pH. nih.gov This characteristic makes Z-Arg-Arg based substrates particularly useful for monitoring the extra-lysosomal activities of cathepsin B. nih.gov

The differential cleavage at varying pH is not unique to cathepsin B. Other cysteine cathepsins also display pH-dependent substrate preferences. For instance, cathepsin V shows a preference for Lys over Arg at the P1 position at pH 4.6, but this preference is reversed at pH 7.2. nih.gov

The development of specific substrates for cathepsin B that are effective over a broad pH range is an active area of research. nih.gov While Z-Arg-Arg-AMC is a sensitive substrate, its limited activity at acidic pH and lack of absolute specificity have prompted the design of novel substrates. nih.govnih.gov For example, the substrate Z-Nle-Lys-Arg-AMC was developed to be efficiently cleaved by cathepsin B at both acidic and neutral pH, while showing minimal cleavage by other cathepsins like K, L, S, and V. nih.gov

The following table summarizes the pH-dependent cleavage of a Z-Arg-Arg analogue by various cathepsins, highlighting the influence of pH on enzyme activity.

Table 1: pH-Dependent Cleavage of Z-Arg-Arg-AMC by Cysteine Cathepsins

| Enzyme | Specific Activity at pH 4.6 (relative units) | Specific Activity at pH 7.2 (relative units) | Fold Change (pH 7.2 vs 4.6) |

|---|---|---|---|

| Cathepsin B | ~33 | 100 | ~3.0x |

| Cathepsin L | High | Moderate | - |

| Cathepsin K | Moderate | Low | - |

| Cathepsin S | Low | Low | - |

| Cathepsin V | Low | Moderate | - |

Data is synthesized from qualitative descriptions in the provided search results. nih.govnih.gov Specific numerical values for all enzymes were not available and are represented descriptively.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Z-Arg-Arg-AMC |

| Z-Phe-Arg-AMC |

| Z-Nle-Lys-Arg-AMC |

Methodological Frameworks Utilizing Z Arg Arg Betana in Protease Research

Quantitative Enzymatic Activity Assays Employing Z-Arg-Arg-betaNA

Quantitative assays are fundamental to understanding protease function. This compound serves as a reliable substrate in these assays, allowing for the precise measurement of enzyme activity through the release of its beta-naphthylamide (betaNA) moiety.

Fluorometric detection methods are highly sensitive and widely adopted for quantifying protease activity using substrates like this compound. The principle relies on the release of a fluorescent product upon enzymatic cleavage.

When this compound is cleaved by a target protease, it liberates beta-naphthylamine. Beta-naphthylamine itself is not highly fluorescent, but it can be converted into a fluorescent derivative through a post-cleavage reaction, typically involving diazotization followed by coupling with a diazonium salt, yielding a fluorescent azo dye. Alternatively, the beta-naphthylamine can be detected directly using specific fluorometric reagents or by observing its inherent, albeit weaker, fluorescence under certain conditions. The increase in fluorescence intensity is directly proportional to the amount of substrate cleaved and, therefore, to the protease activity.

Related fluorogenic substrates, such as those employing 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-(trifluoromethyl)coumarin (B1665040) (AFC) as the leaving group, operate on a similar principle. These coumarin (B35378) derivatives are inherently fluorescent and their release upon substrate hydrolysis leads to a significant increase in fluorescence signal, typically measured at specific excitation and emission wavelengths (e.g., 360-380 nm excitation and 440-460 nm emission for AMC) pubcompare.aisigmaaldrich.commerckmillipore.comcreativebiomart.netabbkine.comnih.govnih.govillinois.eduglpbio.comsigmaaldrich.comresearchgate.netfrontiersin.orgmedchemexpress.com. While this compound releases beta-naphthylamine, the general principles of fluorometric detection of liberated fluorophores are well-established for protease assays. The sensitivity of fluorometric methods makes them ideal for detecting low levels of protease activity or for assays where substrate or enzyme concentrations are limited clinisciences.comtandfonline.com.

Applications:

Enzyme kinetics: Determining kinetic parameters such as Km and Vmax.

Screening for inhibitors: Identifying compounds that reduce protease activity by monitoring the decrease in fluorescence.

Protease characterization: Elucidating substrate specificity and optimal assay conditions.

Colorimetric assays offer a simpler and often more cost-effective alternative to fluorometric methods, though generally with lower sensitivity. These assays typically utilize substrates that release a chromogenic product upon enzymatic cleavage.

For protease assays, a common chromogenic leaving group is p-nitroaniline (pNA). Substrates like Z-Arg-Arg-pNA are designed to release pNA when cleaved by specific proteases creativebiomart.netnih.govchemimpex.commobitec.comechelon-inc.commcmaster.camedchemexpress.com. The released pNA is a yellow compound that can be quantified spectrophotometrically by measuring absorbance at a specific wavelength, typically around 405 nm abbkine.comcosmobiousa.comthermofisher.comthermofisher.comsigmaaldrich.com. The intensity of the color produced is directly proportional to the protease activity.

Comparison of Fluorometric vs. Colorimetric Detection: Fluorometric assays generally offer higher sensitivity and a broader dynamic range compared to colorimetric assays. This is because fluorescence detection can often measure much lower concentrations of the released product clinisciences.comtandfonline.comresearchgate.netnih.gov. However, colorimetric assays are often preferred for their simplicity, lower cost, and compatibility with standard spectrophotometers, making them suitable for routine screening or when high sensitivity is not paramount.

Applications:

General protease activity measurement: Quantifying protease levels in biological samples.

High-throughput screening: Identifying protease modulators where simplicity and throughput are key.

Quality control: Assessing protease activity in enzyme preparations.

Integration of this compound in High-Throughput Screening Methodologies for Protease Modulators

The development of high-throughput screening (HTS) assays is critical for drug discovery, enabling the rapid evaluation of large compound libraries for potential protease inhibitors or activators. This compound, or related substrates, can be integrated into such HTS platforms.

The principle involves incubating a target protease with the this compound substrate in the presence of test compounds. The enzymatic reaction is monitored using either fluorometric or colorimetric detection. A reduction in the signal (fluorescence or color intensity) indicates inhibition of the protease by the compound, while an increase might suggest activation. The assay format is typically adapted for multi-well plates (e.g., 96- or 384-well plates) to facilitate automated screening. The use of a substrate like this compound offers a direct measure of enzyme activity, allowing for efficient identification of modulators. Its specificity for certain proteases, such as Cathepsin B, makes it particularly valuable for targeted HTS campaigns aimed at discovering modulators for these specific enzymes.

Advantages in HTS:

Speed and efficiency: Homogeneous assays allow for rapid processing of samples.

Sensitivity: Fluorometric detection enables the identification of weak modulators.

Specificity: Using a specific substrate like this compound targets particular proteases, improving the relevance of hits.

Application of this compound in Differential Protease Profiling and Identification

Differential protease profiling aims to identify and quantify the activity of specific proteases within complex biological mixtures or to distinguish between proteases with similar functions. This compound's known specificity profile makes it a valuable tool for this purpose.

Applications in Differential Profiling:

Distinguishing protease activities: Identifying the contribution of Cathepsin B in complex cellular extracts or biological fluids.

Enzyme identification: Confirming the presence and activity of specific proteases based on their substrate preferences.

Investigating protease roles: Understanding the involvement of specific proteases in disease pathways, such as cancer invasion where Cathepsin B is often implicated echelon-inc.com.

Methodological Protocols for this compound Based Protease Assays

Setting up a protease assay using this compound involves careful consideration of buffer conditions, substrate concentration, enzyme concentration, and incubation time to ensure optimal and reproducible results.

General Protocol Outline:

Substrate Preparation: this compound is typically dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in assay buffer to the desired working concentration.

Assay Buffer: The choice of buffer is critical for maintaining optimal enzyme activity. For Cathepsin B, buffers that maintain a slightly acidic to neutral pH (e.g., MES buffer at pH 6.0, or acetate (B1210297) buffer at pH 5.0-5.5) are often used, sometimes supplemented with reducing agents like DTT or cysteine to maintain enzyme activity, and chelators like EDTA to control metal ion effects sigmaaldrich.comnih.govresearchgate.netresearchgate.netmdpi.com.

Reaction Setup: The protease sample is typically mixed with the assay buffer and substrate. The reaction is initiated by adding the enzyme or substrate.

Incubation: The reaction mixture is incubated at a controlled temperature (often 37°C) for a specific period, during which the protease cleaves the substrate.

Detection: The reaction is stopped (e.g., by adding a stop solution or inhibitor), and the liberated beta-naphthylamine is detected using the chosen method (fluorometric or colorimetric).

Quantification: The signal intensity is measured and correlated to enzyme activity using a standard curve or by comparing to control samples.

Key Considerations:

Substrate concentration: Typically optimized using Michaelis-Menten kinetics, with concentrations often ranging from 10-100 µM benchchem.com.

Enzyme concentration: Should be optimized to ensure the reaction rate is within the linear range of detection.

Incubation time: Should be sufficient for measurable product formation but short enough to avoid substrate depletion or product inhibition.

Controls: Appropriate blanks (no enzyme) and positive controls (known enzyme activity) are essential for accurate data interpretation.

Advanced Techniques Utilizing this compound for Protease Activity Monitoring

Beyond standard assays, this compound and related substrates are employed in more advanced techniques for comprehensive protease analysis.

Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS): MSP-MS is a powerful technique that allows for the simultaneous analysis of a large library of peptide substrates by mass spectrometry. This approach provides a global view of protease activity and substrate specificity. While this compound itself might not be directly amenable to standard MSP-MS protocols that often rely on mass-tagging or specific ionization properties, related substrates like Z-Arg-Arg-AMC or other fluorogenic/chromogenic peptide substrates are integral to such libraries merckmillipore.comnih.govchemimpex.comnih.govnih.gov. These libraries enable the rapid profiling of protease specificities by identifying which peptides are cleaved and to what extent. The data generated can reveal subtle differences in substrate preference among proteases, aiding in the design of highly specific inhibitors and substrates.

Data Table Example: Fluorometric vs. Colorimetric Assay Comparison

| Feature | Fluorometric Assay (e.g., using AMC/betaNA derivatives) | Colorimetric Assay (e.g., using pNA derivatives) |

| Detection | Fluorescence intensity | Absorbance |

| Sensitivity | High (nanogram levels) | Moderate (microgram levels) |

| Dynamic Range | Broader | Narrower |

| Instrumentation | Fluorometer or plate reader with fluorescence capability | Spectrophotometer or plate reader |

| Cost | Generally higher reagent/instrument cost | Generally lower reagent/instrument cost |

| Complexity | Can be more complex due to background fluorescence | Simpler, less prone to background interference |

| Applications | Low-level activity detection, HTS, inhibitor screening | General activity measurement, routine screening |

Table 1: Comparative characteristics of fluorometric and colorimetric protease assays.

Data Table Example: Substrate Specificity for Cathepsin B

| Substrate | Cleaved by Cathepsin B | Cleaved by Cathepsin H | Cleaved by Cathepsin L | Detection Method | Reference |

| This compound | Yes (Sensitive) | No (Resistant) | No (Resistant) | Fluorometric/Colorimetric | pubcompare.aiclinisciences.com |

| Z-Arg-Arg-AMC | Yes (Specific) | Yes | Yes | Fluorometric | glpbio.comresearchgate.netnih.govnih.gov |

| Z-Phe-Arg-AMC | Yes | Yes | Yes (Preferred) | Fluorometric | researchgate.netmdpi.comnih.govnih.gov |

| Z-Arg-Arg-pNA | Yes | Not specified | Not specified | Colorimetric | creativebiomart.netnih.govmobitec.comechelon-inc.commedchemexpress.com |

Table 2: Differential substrate specificity for Cathepsin B and related cysteine cathepsins.

Note: Specificity can vary based on assay conditions and experimental context. This compound is noted for its resistance to Cathepsins H and L, making it useful for specific Cathepsin B assays.

Mechanistic and Structural Insights from Z Arg Arg Betana Interactions

Elucidation of Enzyme-Substrate Binding Mechanisms through Z-Arg-Arg-betaNA Cleavage

The hydrolysis of this compound by proteases provides a direct means to understand enzyme-substrate binding mechanisms. The specific recognition and cleavage of this dipeptide substrate by enzymes like Cathepsin B offer insights into the initial steps of catalysis. For instance, Cathepsin B, a lysosomal cysteine protease, exhibits high sensitivity to this compound, making it a valuable tool for its characterization medchemexpress.commedchemexpress.comnih.govnih.govhongtide.commedchemexpress.commedchemexpress.com. The binding of this compound to the enzyme's active site initiates the catalytic process, leading to the release of beta-naphthylamine or its fluorescent derivative, allowing for real-time monitoring of enzyme activity vulcanchem.comsmolecule.com.

Analysis of Protease Active Site Features Influencing this compound Hydrolysis

The specific interaction between this compound and the protease active site is dictated by the unique structural features of the enzyme's catalytic pocket. Proteases possess distinct active site residues that are crucial for substrate binding and catalysis rose-hulman.eduresearchgate.netwikipedia.orgnih.govnih.gov. For serine proteases, a catalytic triad (B1167595) typically comprising serine, histidine, and aspartate residues plays a pivotal role rose-hulman.eduresearchgate.net. In cysteine proteases like Cathepsin B, a cysteine residue acts as the nucleophile, often in conjunction with a histidine residue researchgate.net.

The dipeptide sequence of this compound, with its positively charged arginine side chains, interacts with specific residues within the active site, such as negatively charged amino acids or hydrophobic pockets. For instance, arginine residues in an enzyme's active site can form salt bridges or hydrogen bonds with negatively charged residues on the substrate, or vice versa nih.govnih.govnih.gov. The beta-naphthylamide moiety also engages in hydrophobic interactions and potentially pi-stacking with aromatic residues within the active site vulcanchem.com. Understanding these interactions is key to analyzing how the active site's architecture influences the hydrolysis rate and specificity for this compound. For example, while Z-Arg-Arg-AMC (a related fluorogenic substrate) is a selective substrate for Cathepsin B medchemexpress.commedchemexpress.com, it has been noted that Z-Arg-Arg-AMC, along with Z-Phe-Arg-AMC, lacks specificity and is cleaved by other cysteine cathepsins, indicating that active site features of these other cathepsins also accommodate these substrates to some extent nih.gov.

Substrate Cleavage Site Determinants and Specificity Mapping using this compound

This compound serves as a valuable tool for mapping substrate cleavage sites and determining protease specificity. The dipeptide sequence of arginine residues is recognized as a preferred cleavage motif by certain proteases, particularly those with trypsin-like activity or specific recognition for basic amino acids pubcompare.aiavantorsciences.com. By comparing the hydrolysis rates of this compound with other peptide substrates, researchers can identify the specific amino acid sequences that are critical for recognition and cleavage.

For example, this compound is a sensitive substrate for Cathepsin B medchemexpress.commedchemexpress.com. However, studies have also indicated that while Z-Arg-Arg-AMC (a related substrate) is commonly used for Cathepsin B, it may not optimally assess Cathepsin B activity at acidic pH and lacks specificity, being cleaved by other cysteine cathepsins nih.gov. This highlights that the precise sequence and modifications of the substrate, along with the enzyme's active site, determine cleavage site specificity. The presence of two arginine residues in this compound suggests a preference for proteases that recognize basic amino acids at the P1 and P2 positions of the substrate, adjacent to the scissile bond researchgate.netnih.gov. Comparative analyses with substrates like Z-Gly-Gly-Arg-betaNA·HCl, which is sensitive to trypsin and neutral endopeptidase 24.5, further delineate the specificity determinants avantorsciences.com.

Theoretical and Computational Approaches for Modeling this compound Enzyme Complexes

Theoretical and computational methods, such as molecular dynamics (MD) simulations and homology modeling, are instrumental in providing atomic-level insights into this compound-enzyme complexes nih.govnih.gov. These approaches allow researchers to visualize the dynamic interactions between the substrate and the enzyme's active site, predict binding affinities, and understand the conformational changes that occur during catalysis nih.govnih.govnih.gov.

MD simulations can track the movement of atoms and molecules over time, revealing transient interactions, hydrogen bond networks, and the flexibility of both the enzyme and the substrate within the complex nih.govnih.govnih.gov. For instance, studies on β-lactamases have shown that substrate binding can lead to increased flexibility in specific loops (e.g., the Ω loop) and global structuring effects, with new transient interactions forming in the active site nih.gov. Similarly, modeling of trypsin inhibitors interacting with trypsin has identified specific residues involved in binding through molecular dynamics, highlighting the role of arginine residues in the interaction mechanism nih.gov. By simulating the binding of this compound to a target protease, researchers can identify key residues involved in substrate recognition, the catalytic mechanism, and potential allosteric effects, thereby complementing experimental findings and guiding further investigations into enzyme function and inhibitor design.

Advanced Research Paradigms and Future Directions for Z Arg Arg Betana Analogues

Rational Design and Synthesis of Enhanced Protease Substrates Based on the Z-Arg-Arg-betaNA Scaffold

The this compound scaffold represents a foundational structure for creating protease substrates. Rational design principles focus on modifying this scaffold to achieve enhanced substrate properties, such as increased sensitivity, improved specificity, and tailored kinetic parameters. These modifications often involve alterations to the amino acid sequence (e.g., varying the P2 or P3 positions) or the leaving group (beta-naphthylamine). For instance, research into related substrates like Z-Arg-Arg-4-methoxy-beta-naphthylamide (Z-RR-4-MβNA) has explored variations in the naphthylamine moiety to fine-tune substrate performance. The synthesis of such substrates typically employs standard peptide coupling chemistries, often utilizing protecting group strategies to ensure regioselective bond formation and efficient coupling of arginine residues with beta-naphthylamine or its derivatives. The introduction of unnatural amino acids or modified leaving groups can further enhance the ability to probe specific protease subsites, thereby refining our understanding of enzyme-substrate interactions and facilitating the development of more precise biochemical assays.

Exploration of Proteolytic Networks and Pathways in Diverse Biological Systems Utilizing this compound

This compound and its analogues are instrumental in dissecting complex proteolytic networks and pathways within various biological systems. As a substrate for enzymes like cathepsin B, it enables the quantitative assessment of enzyme activity in cellular extracts, tissues, or even in vivo models. The release of the fluorescent beta-naphthylamine upon cleavage allows for sensitive detection and measurement of protease activity, facilitating the mapping of protease localization and function in cellular compartments such as lysosomes or the extracellular matrix. Studies have utilized such substrates to investigate the role of cathepsin B in cellular processes, including protein turnover, extracellular matrix remodeling, and signaling pathways in diverse cell types, such as neuronal cells and immune cells. By employing these substrates, researchers can identify specific protease activities that are dysregulated in disease states, thereby providing insights into the biochemical underpinnings of various pathologies.

Comparative Enzymology Across Different Organisms and Enzyme Families Using this compound

The this compound scaffold and its derivatives are valuable for comparative enzymology, allowing for the characterization and differentiation of proteases from various sources and families. By measuring kinetic parameters such as kcat and Km with this compound or related substrates, researchers can compare the catalytic efficiency and substrate preferences of homologous enzymes from different organisms or distinct enzyme families. For example, studies have compared the activity of cathepsin B from different species or against various related cysteine cathepsins (e.g., cathepsins K, L, S, V, X) using common substrates like Z-Arg-Arg-AMC (a close analogue of this compound) to highlight differences in substrate specificity and pH optima. Such comparative analyses are crucial for understanding the evolutionary diversification of proteases and for identifying unique characteristics that can be exploited for targeted inhibitor design. For instance, while Z-Arg-Arg-AMC shows low catalytic efficiency for cathepsin B at neutral pH, other substrates like Z-Nle-Lys-Arg-AMC demonstrate superior performance across a broader pH range, underscoring the importance of substrate design for comparative studies.

Table 1: Comparative Substrate Hydrolysis by Cathepsin B

| Substrate | pH | Specific Activity (Relative) | Specificity towards Cathepsin B | Reference |

| Z-Nle-Lys-Arg-AMC | 4.6 | High | High | |

| Z-Nle-Lys-Arg-AMC | 7.2 | High | High | |

| Z-Arg-Arg-AMC | 4.6 | Low | Low | |

| Z-Arg-Arg-AMC | 7.2 | Low | Low | |

| Z-Phe-Arg-AMC | 4.6 | Moderate | Moderate | |

| Z-Phe-Arg-AMC | 7.2 | Moderate | Moderate |

Note: Specific activity is relative to the best substrate (Z-Nle-Lys-Arg-AMC) and reflects cleavage efficiency.

Contribution of this compound Research to the Broader Understanding of Protease Biochemistry

Research utilizing this compound and related substrates has significantly advanced the fundamental understanding of protease biochemistry. By enabling detailed kinetic analyses and active site mapping, these substrates have elucidated key aspects of enzyme-substrate recognition, catalytic mechanisms, and the structural determinants of protease specificity. The ability to correlate specific amino acid sequences with cleavage efficiency has provided critical insights into how proteases interact with their diverse substrates, contributing to the development of predictive models for protease activity. This knowledge is foundational for fields ranging from molecular biology and cell signaling to drug discovery, where precise control over protease function is paramount. The development and application of such well-characterized substrates have been pivotal in establishing robust methodologies for protease research.

Role of this compound in Peptide Synthesis Methodologies for Biologically Active Compounds

The synthesis of this compound and its analogues plays a vital role in advancing peptide synthesis methodologies, particularly for creating tailored biochemical tools and probes. The development of efficient synthetic routes for these dipeptide substrates, often involving solid-phase peptide synthesis techniques and careful selection of protecting groups, contributes to the broader field of peptide chemistry. The success in synthesizing specific substrates like this compound, which can be selectively cleaved by particular proteases, informs strategies for designing peptide-based therapeutics, diagnostic agents, and research tools. Furthermore, the comparative study of different substrate designs, such as the development of more selective substrates over common ones like Z-Arg-Arg-pNA/AMC, highlights the ongoing evolution of peptide synthesis to meet the demands for highly specific and sensitive biochemical reagents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.